Morinol B
Description
Morinol B is a sesquilignan neolignan isolated from the roots of Morina chinensis, a traditional Chinese medicinal herb . Structurally, it belongs to the tetrahydropyran sesquilignan family, characterized by a fused tetrahydropyran ring system and two aryl groups. The confirmed stereochemistry of naturally occurring this compound is (7R,8R,7'R,8'R) . Unlike Morinol I, which has a disputed skipped diene structure, this compound and other family members (A, C, D) feature a C7-C8 bond with a hydroxyl group . Its bioactivity spans anti-inflammatory, cytotoxic, and antimicrobial effects, making it a focus of pharmacological and synthetic studies.
Properties
Molecular Formula |
C33H40O8 |
|---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[(3R,5R,6R)-6-(3,4-dimethoxyphenyl)-5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]oxan-3-yl]methanol |
InChI |
InChI=1S/C33H40O8/c1-35-26-13-10-21(16-29(26)38-4)8-7-9-23-17-25(32(34)22-11-14-27(36-2)30(18-22)39-5)20-41-33(23)24-12-15-28(37-3)31(19-24)40-6/h7-8,10-16,18-19,23,25,32-34H,9,17,20H2,1-6H3/b8-7+/t23-,25-,32?,33-/m1/s1 |
InChI Key |
DHPIOVHVFXYRTA-DNSQPKCISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C[C@@H]2C[C@H](CO[C@H]2C3=CC(=C(C=C3)OC)OC)C(C4=CC(=C(C=C4)OC)OC)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCC2CC(COC2C3=CC(=C(C=C3)OC)OC)C(C4=CC(=C(C=C4)OC)OC)O)OC |
Synonyms |
morinol B |
Origin of Product |
United States |
Comparison with Similar Compounds
Morinol Family Members
Structurally Modified Derivatives
- 3-Demethoxy this compound: Exhibits enhanced antifungal activity compared to natural this compound, suggesting methoxy groups modulate potency .
- 7"-Phenyl Derivatives: Cytotoxicity IC₅₀=6–7 μM (HeLa), a 4–7× improvement over this compound, highlighting the role of aromatic substituents .
- 4-Butoxy-3-demethoxy Derivative : Higher antifungal activity than 3-demethoxy variant, emphasizing alkoxy group importance .
Bioactivity Comparison with Non-Morinol Lignans
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
